molecular formula C11H8ClNO2 B1335788 Methyl 1-chloroisoquinoline-4-carboxylate CAS No. 37497-86-2

Methyl 1-chloroisoquinoline-4-carboxylate

Cat. No. B1335788
CAS RN: 37497-86-2
M. Wt: 221.64 g/mol
InChI Key: YTJDBMFLRYQTPT-UHFFFAOYSA-N
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Description

Methyl 1-chloroisoquinoline-4-carboxylate is a compound that is structurally related to various isoquinoline derivatives that have been synthesized and studied for their chemical and pharmacological properties. The compound itself is not explicitly mentioned in the provided papers, but its structural analogs have been the subject of research due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related isoquinoline derivatives often involves catalytic systems or reactions with other organic compounds. For instance, a catalytic system using 1-methylimidazolium hydrogen sulfate with chlorotrimethylsilane has been employed for the synthesis of dihydropyrimidinones and hydroquinazoline diones . Another approach for synthesizing protected hydroxy tetrahydroisoquinoline carboxylates involves the cleavage of functionalized dihydrooxazoles . Additionally, the synthesis of dialkylaminoalkylic amides and esters of chloro- and methoxy-substituted isoquinoline carboxylates has been described, showcasing the versatility of isoquinoline derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. For example, the crystal structure of 1-methylquinolinium-3-carboxylate monohydrate has been determined using X-ray diffraction, and its stability is influenced by hydrogen bonding . Similarly, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed by single crystal X-ray diffraction, highlighting the importance of intramolecular hydrogen bonds .

Chemical Reactions Analysis

Isoquinoline derivatives participate in a range of chemical reactions. The reaction of phthalic anhydrides with methyl isocyanoacetate, for instance, leads to the synthesis of 1,2-dihydro-1-oxoisoquinolines . The preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involves multiple steps, including acyl-chlorination and cyclopropylamine replacement . These reactions demonstrate the reactivity of isoquinoline derivatives and their utility in synthesizing a variety of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure and the presence of various functional groups. The role of pKa in establishing crystal structures of hydrogen-bonded compounds of 4-methylquinoline with different chloro- and nitro-substituted benzoic acids has been studied, indicating the impact of acidity on molecular interactions . The synthesis and molecular structure of methyl 2-substituted tetrahydroquinoline carboxylates have also been investigated, providing insights into the properties of these compounds .

Scientific Research Applications

“Methyl 1-chloroisoquinoline-4-carboxylate” is a chemical compound with the CAS Number: 37497-86-2 . It has a molecular weight of 221.64 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It’s a solid substance with a boiling point of 344.9°C at 760 mmHg .

While specific applications of this compound in scientific research are not readily available, isoquinoline derivatives, in general, have been studied for their potential biological activities . For instance, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . In these studies, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

For instance, quinoline and its analogues have been synthesized for various biological and pharmaceutical applications . They have been used in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

For instance, quinoline and its analogues have been synthesized for various biological and pharmaceutical applications . They have been used in the fields of industrial and synthetic organic chemistry . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

properties

IUPAC Name

methyl 1-chloroisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-13-10(12)8-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJDBMFLRYQTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391597
Record name Methyl 1-chloroisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-chloroisoquinoline-4-carboxylate

CAS RN

37497-86-2
Record name 4-Isoquinolinecarboxylic acid, 1-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37497-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-chloroisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37497-86-2
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of the product from part 3 (12.5 g) in 50 ml of POCl3 is stirred at 100° C. for about two hours then cooled and concentrated under vacuum. The residue is dissolved in 300 ml of CHCl3, and the resulting solution is washed with aqueous NaHCO3 and water, dried over Na2SO4, filtered and then concentrated to give the title compound, m.p. 53-55° C.
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12.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Nishikawa-Shimono, Y Sekiguchi, T Koami… - Bioorganic & medicinal …, 2012 - Elsevier
… The reaction of 8 with methyl 1-chloroisoquinoline-4-carboxylate in the presence of sodium hexamethyldisilazane, followed by oxidative decyanation under oxygen atmosphere …
Number of citations: 13 www.sciencedirect.com
R Nishikawa-Shimono, Y Sekiguchi, T Koami… - Bioorganic & medicinal …, 2013 - Elsevier
… The reaction of 9 with methyl 1-chloroisoquinoline-4-carboxylate in the presence of sodium hexamethyldisilazane, followed by oxidative decyanation under oxygen atmosphere …
Number of citations: 12 www.sciencedirect.com
R Nishikawa-Shimono, Y Sekiguchi… - Chemical and …, 2014 - jstage.jst.go.jp
… The ylide 3, derived from commercially available benzyl bromide 2, was treated with methyl 1-chloroisoquinoline-4-carboxylate in the presence of sodium hexamethyldisilazane, …
Number of citations: 2 www.jstage.jst.go.jp

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